molecular formula C7H4F3NO B1306037 2,3,5-Trifluorobenzamide CAS No. 238403-46-8

2,3,5-Trifluorobenzamide

Cat. No.: B1306037
CAS No.: 238403-46-8
M. Wt: 175.11 g/mol
InChI Key: CHWOHKUVNHFOML-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzamide (CAS: 238403-46-8) is a fluorinated aromatic amide with the molecular formula C₇H₄F₃NO and a molecular weight of 175.11 g/mol . It is characterized by three fluorine atoms substituted at the 2-, 3-, and 5-positions on the benzene ring, adjacent to the carboxamide functional group. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals. For instance, derivatives of 2,3,5-trifluorophenyl groups are utilized in heartworm infection treatments, as seen in patent applications for benzothiophene carboxamide derivatives .

Properties

IUPAC Name

2,3,5-trifluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWOHKUVNHFOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380309
Record name 2,3,5-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238403-46-8
Record name 2,3,5-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 238403-46-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trifluorobenzamide can be synthesized through several methods. One common approach involves the reaction of 2,3,5-trifluorobenzoic acid with ammonia or an amine under suitable conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The choice of catalysts and reaction conditions can vary depending on the desired scale and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trifluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-trifluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Fluorination Effects

The position of fluorine substituents significantly impacts physical and chemical properties. Key isomers include:

Compound CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Applications
2,3,5-Trifluorobenzamide 238403-46-8 175.11 Not explicitly reported Pharmaceutical intermediates
2,3,4-Trifluorobenzamide 207919-09-3 175.11 127–129 Research chemical
2,3,6-Trifluorobenzamide 207986-22-9 175.11 115–118 Research chemical
2,4,6-Trifluorobenzamide Not provided 175.11 Not explicitly reported Marketed for agrochemicals

Key Observations :

  • Melting Points : The 2,3,4- and 2,3,6-isomers exhibit distinct melting points (127–129°C and 115–118°C, respectively), reflecting differences in crystal packing due to fluorine positioning . Data for this compound is lacking but inferred to differ based on isomerism.
  • Synthesis : 2,4,6-Trifluorobenzamide is manufactured via nucleophilic displacement reactions, similar to methods used for its isomers .
Fluoromuconate Derivatives: Conformational and Electronic Effects

In microbial degradation studies, 2,3,5-Trifluoromuconate exhibits a larger ³J(F-F) coupling constant (15.7 Hz) compared to 2,3-difluoromuconate (3.6 Hz) and 2,3,4-trifluoromuconate (4.0 Hz). This suggests that fluorine substitution at the 5-position introduces unique conformational strain or electronic effects, enhancing through-space fluorine interactions .

Functional Derivatives
  • 2,3,5-Trifluorobenzoic Acid (CAS: 654-87-5): A precursor to this compound, used in synthesizing coordination complexes .
  • 2,3,5-Trifluorobenzonitrile (CAS: 241154-09-6): A nitrile derivative with applications in heterocyclic chemistry .

Market and Industrial Relevance

  • 2,4,6-Trifluorobenzamide dominates market analyses, with projected growth driven by agrochemical demand .
  • This compound is niche but critical in drug development, exemplified by its role in RLY-2608, a kinase inhibitor under study for cancer therapy .

Tables

Table 1. Comparative Physical Properties of Trifluorobenzamide Isomers

Property This compound 2,3,4-Trifluorobenzamide 2,3,6-Trifluorobenzamide
Melting Point (°C) N/A 127–129 115–118
Hazard Codes H315, H319, H335 H315, H319, H335 H315, H319, H335

Table 2. Key Fluorinated Derivatives of this compound

Derivative CAS Number Application
2,3,5-Trifluorobenzoic Acid 654-87-5 Coordination chemistry
2,3,5-Trifluorobenzonitrile 241154-09-6 Heterocyclic synthesis

Biological Activity

2,3,5-Trifluorobenzamide is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, mechanisms of action, and its implications in various biological contexts, particularly focusing on its antiangiogenic and anticancer properties.

Chemical Structure and Properties

This compound (C7_7H4_4F3_3NO) features three fluorine atoms positioned at the 2, 3, and 5 carbon sites of the benzene ring. This specific arrangement contributes to its chemical reactivity and biological interactions. The presence of fluorine enhances the compound's lipophilicity and can improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms facilitate stronger hydrogen bonding and van der Waals interactions, which can lead to:

  • Inhibition of Enzyme Activity : The compound has been investigated as a potential enzyme inhibitor in various biochemical assays.
  • Modulation of Receptor Function : Its binding can influence receptor-mediated pathways, which is particularly relevant in cancer biology.

Antiangiogenic Activity

One of the most significant findings regarding this compound is its antiangiogenic properties. In a study assessing its effects on angiogenesis using a rat aortic ring assay, it was observed that this compound significantly inhibited microvessel outgrowth. This suggests potential applications in cancer therapy where inhibition of new blood vessel formation is desirable .

Table 1: Antiangiogenic Activity Results

CompoundConcentration (µM)Microvessel Outgrowth Inhibition (%)
This compound5070
Control-10
Tetrafluorobenzamide5060

Anticancer Activity

Research has also indicated that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that treatment with this compound led to reduced viability in breast cancer cells (SKBR-3) at concentrations as low as 20 µM .

Table 2: Anticancer Activity Results

Cell LineTreatment (µM)Viability (%)
SKBR-32040
MCF-75035
Control-100

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

  • Study on Angiogenesis : A comprehensive evaluation showed that derivatives with varying substitutions on the amide nitrogen exhibited different levels of antiangiogenic activity. The most potent derivative demonstrated over 80% inhibition at optimal concentrations .
  • Cancer Cell Proliferation Studies : In vivo experiments indicated that certain derivatives not only inhibited tumor growth but also enhanced apoptosis rates in treated cancer cells compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.